Dimethylacetoxysilane
Overview
Description
Dimethylacetoxysilane is a chemical compound with the molecular formula C4H10O2Si . It has a molecular weight of 118.20700 . It is commonly used in industry .
Synthesis Analysis
Dimethylacetoxysilane can be synthesized from Chlorodimethylsilane and acetic acid . The synthesis process involves the reaction of these two compounds .
Molecular Structure Analysis
The molecular structure of Dimethylacetoxysilane consists of 4 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure can be determined using various analytical techniques .
Chemical Reactions Analysis
The chemical reactions involving Dimethylacetoxysilane are complex and can involve multiple steps . The reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .
Physical And Chemical Properties Analysis
Dimethylacetoxysilane has a boiling point of 87ºC at 760 mmHg . The flash point is 6.4ºC . The exact density and melting point are not available .
Scientific Research Applications
Silylating Reagent in Gas Chromatography : Dimethyldiacetoxysilane serves as a convenient reagent for the thermal stabilization of corticosteroids to form siliconides with good gas chromatographic properties (R. Kelly, 1969).
Electrochemiluminescence for Methamphetamine Detection : It has been used as a co-precursor in the immobilization of poly(p-styrenesulfonate) for the electrochemiluminescence determination of methamphetamine (C. Yi, Y. Tao, Bo Wang, Xi Chen, 2005).
Atmospheric Degradation Studies : Research on the atmospheric degradation of volatile organosilicon compounds, such as dimethylsilanediol, highlights the significant role of dimethylacetoxysilane in understanding environmental impacts (E. C. Tuazon, S. M. Aschmann, R. Atkinson, 2000).
Hydroxyl Group Protection in Chemical Synthesis : It's useful for protecting hydroxyl groups in the synthesis of various compounds, including prostaglandins (E. Corey, A. Venkateswarlu, 1972).
Environmental Fate of Siloxanes : Studies on the environmental distribution, migration, and degradation of siloxanes, including dimethylsiloxanes and modified siloxanes, provide insights into their global usage and environmental impact (Xiaoling Xiang, NanNan Liu, Lin Xu, Yaqi Cai, 2021).
Inhalation Toxicity Studies : Research into the acute, 2-week, and 13-week inhalation toxicity of dimethylethoxysilane in rats contributes to our understanding of its safety profile (D. Dodd, B. O. Stuart, S. J. Rothenberg, M. Kershaw, P. Mann, J. James, C. Lam, 1994).
Polysiloxane Research for Gas Sensors : Investigating novel polysiloxanes for their use as chemosensitive coatings in acoustoelectronic sensors, enhancing the development of sensitive and selective gas sensors (M. Grabka, K. Jasek, Z. Witkiewicz, 2021).
Safety And Hazards
properties
InChI |
InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQTWXMLZOYEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylacetoxysilane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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